molecular formula C12H14O2 B14597521 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- CAS No. 60998-59-6

2(3H)-Benzofuranone, 4,5,6,7-tetramethyl-

Cat. No.: B14597521
CAS No.: 60998-59-6
M. Wt: 190.24 g/mol
InChI Key: ZRJOZLVUOJRDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- is an organic compound with a unique structure that includes a benzofuranone core substituted with four methyl groups at the 4, 5, 6, and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4,5,6,7-tetramethylbenzaldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuranone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuranones.

Scientific Research Applications

2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. The compound may also interact with enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar tetramethyl-substituted structure but differ in their core structure.

    4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound also features multiple methyl groups but has a different functional group arrangement.

Uniqueness

2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- is unique due to its benzofuranone core, which imparts distinct chemical and physical properties

Properties

CAS No.

60998-59-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,5,6,7-tetramethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C12H14O2/c1-6-7(2)9(4)12-10(8(6)3)5-11(13)14-12/h5H2,1-4H3

InChI Key

ZRJOZLVUOJRDDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)CC(=O)O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.